c-Met Kinase Biochemical Inhibition: 4-Ethyl vs 4-Methyl Thiadiazole Comparator
In a series of thiadiazole‑carboxamide derivatives, the 4‑ethyl substitution conferred a measurable advantage in c‑Met biochemical potency over the 4‑methyl analog [1]. The 4‑ethyl analog exhibited an IC₅₀ of approximately 2.1 nM against recombinant c‑Met kinase, while the corresponding 4‑methyl analog showed an IC₅₀ of approximately 8.7 nM under identical assay conditions [1]. This represents an approximate 4‑fold improvement in enzymatic potency attributable solely to the ethyl‑for‑methyl swap at the thiadiazole 4‑position.
| Evidence Dimension | c-Met kinase biochemical IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ ≈ 2.1 nM (4-ethyl analog) |
| Comparator Or Baseline | IC₅₀ ≈ 8.7 nM (4-methyl analog) |
| Quantified Difference | ~4.1‑fold lower IC₅₀ (more potent) |
| Conditions | Recombinant c-Met kinase biochemical assay (HTRF format) |
Why This Matters
The ~4‑fold improvement in c-Met biochemical potency directly translates to a lower dose requirement in enzymatic screening cascades, making the 4‑ethyl compound a more efficient starting point for medicinal chemistry optimization.
- [1] Nan X, Wang Q-X, Xing S-J, Liang Z-G. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. J Enzyme Inhib Med Chem. 2023;38(1):2247183. doi:10.1080/14756366.2023.2247183 View Source
